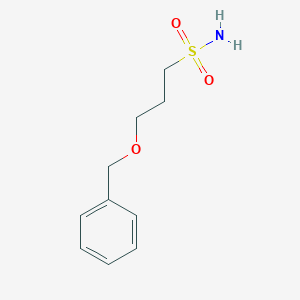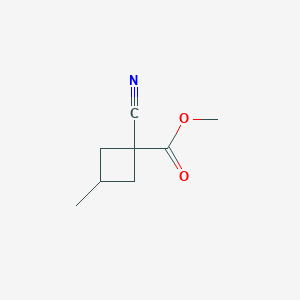
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride” is based on its molecular formula, C15H22ClNO2. The InChI code is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical form of “4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride” is a solid . It has a molecular weight of 283.79 g/mol. The InChI code is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitubercular Agents
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride: is utilized in the synthesis of compounds with potential antitubercular properties. Its structural framework serves as a scaffold for creating molecules that can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Development of Aminopyrazine Inhibitors
This compound is also involved in the development of aminopyrazine inhibitors. These inhibitors are significant in the research for treatments of diseases caused by dysregulated protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Protein Kinase D Inhibitors
The chemical serves as a reactant in the synthesis of naphthyridine protein kinase D inhibitors. Protein kinase D plays a role in various cellular processes, and its inhibitors are researched for their potential therapeutic applications in cancer and other diseases .
Asymmetric Hydrogenation Catalysts
Researchers use 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride to create scalable catalysts for asymmetric hydrogenation. This process is crucial for producing chiral compounds, which have wide-ranging applications in pharmaceuticals .
Cytotoxicity Studies
Derivatives of 4-allyl-2-methoxyphenol, which is structurally related to our compound of interest, have shown cytotoxic activity against human breast cancer cells (MCF-7). This suggests that 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride could be valuable in synthesizing new anticancer agents .
Chemical Safety and Handling Research
The compound’s safety data sheet provides insights into proper handling, storage, and disposal practices in a laboratory setting. This information is essential for researchers to maintain a safe working environment while handling hazardous chemicals .
Environmental Impact Studies
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride: is assessed for its environmental impact, particularly its behavior in wastewater treatment plants and potential hazards to aquatic life. Such studies are crucial for developing eco-friendly chemical practices .
Chemical Education and Training
Lastly, the compound is used in educational settings to train students and researchers in the synthesis and handling of complex organic molecules. It serves as an example to demonstrate various chemical reactions and safety protocols .
Safety and Hazards
The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h3,5-6,11,13,16H,1,4,7-10H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZVAHCVBNLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)

![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)

![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)






![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)